molecular formula C8H12N2O2<br>OCN-(CH2)6-NCO<br>C8H12N2O2 B165251 Hexamethylenediisocyanate CAS No. 822-06-0

Hexamethylenediisocyanate

Cat. No. B165251
CAS RN: 822-06-0
M. Wt: 168.19 g/mol
InChI Key: RRAMGCGOFNQTLD-UHFFFAOYSA-N
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Description

Hexamethylene diisocyanate (HDI) is an organic compound with the formula (CH2)6(NCO)2. It is classified as a diisocyanate and is a colorless liquid . It is mainly used in the synthesis of polyurethane foams and coatings .


Synthesis Analysis

Solvent-free hexamethylene diisocyanate (HDI)-based polyisocyanates were prepared by cyclotrimerization of HDI monomer using tri-n-butylphosphine (TBP) as a catalyst . The effects of reaction time, temperature, and concentration of TBP on the molecular weight distribution of the polyisocyanates were revealed .


Molecular Structure Analysis

The molecular structure of HDI is OCN(CH2)6NCO . The structures of the polyisocyanates were identified and confirmed by the combined analysis of MS, FTIR, and NMR .


Chemical Reactions Analysis

In general, polyurethanes are prepared through a reaction between polyisocyanates and polyols . The reactivity of the isocyanate (−N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key .

Scientific Research Applications

1. Asthma Pathogenesis and Chemical Metabolism

Hexamethylenediisocyanate (HDI) is recognized for causing occupational asthma. Research shows that "self" molecules (peptides/proteins) in the airways react chemically with HDI, potentially contributing to asthma pathogenesis or chemical metabolism. This study identified specific molecules in rabbit airways that react with HDI, providing insights into its role in respiratory conditions (Wisnewski et al., 2018).

2. Biodegradation and Tissue Engineering

HDI-tanned dermal sheep collagen has been studied for its in vivo degradation, which is significant for tissue engineering and biodegradable materials. The study revealed both intra- and extracellular degradation pathways and highlighted the need for detailed evaluation of biomaterials for medical applications (van Wachem et al., 1991).

3. Polymerization Processes

The cyclotrimerization of hexamethylenediisocyanate, a key process in polymer chemistry, was studied to understand the formation of isocyanurate rings. This research provides insights into the polymerization mechanisms and kinetics, crucial for industrial applications of HDI in producing various polyurethane materials (Radamshina et al., 1990).

4. Foam Polymerization

HDI's role in foam polymerization, particularly with Co-naphthenate as a catalyst, was explored. This study is relevant for producing HDI foams with specific properties, such as lower flammability compared to aromatic polyisocyanurates (Dabi & Zilkha, 1982).

5. Cytotoxicity in Biomedical Materials

The cytotoxic effects of hexamethylenediisocyanate-cross-linked dermal sheep collagen were analyzed for potential clinical applications. This research is crucial for understanding the biocompatibility and safety of HDI-based biomedical materials (van Luyn et al., 1992).

Safety And Hazards

HDI is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

The global Hexamethylene Diisocyanate (HDI) market stood at approximately 250 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 5.36% during the forecast period until 2032 . HDI is a new type of sustainable isocyanate, which has important applications in coatings, foams, and adhesives .

properties

IUPAC Name

1,6-diisocyanatohexane
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InChI

InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2
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InChI Key

RRAMGCGOFNQTLD-UHFFFAOYSA-N
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Canonical SMILES

C(CCCN=C=O)CCN=C=O
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Molecular Formula

C8H12N2O2, Array
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Related CAS

53895-37-7, 28574-90-5, 28182-81-2
Record name Hexane, 1,6-diisocyanato-, dimer
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Record name Hexamethylene diisocyanate homopolymer
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DSSTOX Substance ID

DTXSID4024143
Record name 1,6-Diisocyanatohexane
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Molecular Weight

168.19 g/mol
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Physical Description

Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor.
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Boiling Point

491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F
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Flash Point

284 °F (NTP, 1992), 140 °C o.c., 284 °F
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Solubility

Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts)
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Density

1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04
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Vapor Density

5.81 (Air = 1), Relative vapor density (air = 1): 5.8
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Vapor Pressure

0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg
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Mechanism of Action

Study explored whether the mechanism for the irritation reaction and the toxic respiratory effect of isocyanates is due to their ability to inhibit cholinesterases. Hexamethylene diisocyanate completely inhibited purified human serum cholinesterase when added at molar ratios of 4:1 to 8:1 (isocyanate: enzyme). Enzyme inhibition was also achieved by exposure of purified cholinesterase to an atmosphere containing 1 ppm isocyanates., Aliphatic isocyanates are stronger inhibitors of acetylcholinesterase activity than are aromatic isocyanates. Incubation at 21-23 °C for several days leads to slow & limited spontaneous reactivation of the inhibited enzyme. This enzyme inhibition may be a contributing factor in the induction of respiratory disease observed in approx 5% of workers exposed to isocyanate vapors., Rates of reaction of hexamethylene diisocyanate (HDI) with protein, human serum albumin, were studied. The reaction of HDI with human serum albumin was quantified by combined assays of gas chromatography of the hexamethylenediamine formed after acid hydrolysis of the conjugate, & by amino acid analysis of the protein. HDI isocyanate groups reacting with the lysyl residues & other sites on the protein molecule formed at least 2 reaction products, 1 of which was easily hydrolyzable by acid & the other resistant to hydrolysis. The chemical structures proposed by these observations are similar to those of classical hapten derivatives. Such derivatives may be immunogenic &/or allergenic in some workers exposed to the vapors of these reagents.
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Product Name

Hexamethylene diisocyanate

Color/Form

Liquid, Clear, colorless to slightly yellow liquid, Oil

CAS RN

822-06-0, 822-06-0, 11142-52-2
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Melting Point

-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F
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Synthesis routes and methods I

Procedure details

A 60% ethyl acetate/methyl isobutyl ketone (1/1) solution (an NCO equivalent of 445) of a blocked isocyanate prepared by blocking a polyisocyanate formed by the reaction between 1 mole of trimethylolpropane and 3 moles of hexamethylene diisocyanate with methyl ethyl ketoxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
445
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methyl isobutyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The same isocyanuration reaction as in Production Example 1 was carried out except that 3,290 g of hexamethylene diisocyanate and 210 g of "Takenate 500" (xylylene diisocyanate produced by Takeda Chemical Industry Co., Ltd.) were used instead of 3,500 g of hexamethylene diisocyanate, and the amount of the isocyanuration catalyst used in production Example 1 was changed to 4.7 g. There was obtained 4,219 g of the reaction mixture containing the deactivated catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 236 g of HMDI with 25.0 g of cyclohexyl isocyanate (referred to hereinafter as CHI) was added 2.60 g of the carbodiimidization catalyst, and they were subjected to a reaction at 185° C. for 19 hours while nitrogen was bubbled thereinto, to obtain a carbodiimide resulting from HMDI and CHI (degree of polymerization=10).
Name
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
carbodiimidization catalyst
Quantity
2.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 288 g of HMDI was added 20 g of cyclohexylamine and they were stirred at 100° C. for one hour while nitrogen was bubbled thereinto and subsequently 2.9 g of the carbodiimidization catalyst was added thereto, after which the resulting mixture was subjected to a reaction at 185° C. for 30 hours, to obtain a carbodiimide resulting from HMDI and having terminal urea bonds (degree of polymerization=10).
Name
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

In order to prepare the test coating, 100 grams of the above oligomer were mixed with 0.1 gram of T-12 tin catalyst, and 20 grams of EEP solvent. A second component was prepared from 126.4 grams of isocyanate multifunctional oligomer biurets formed by the reaction product between hexamethylene diisocyanate and water and 20 g of EEP solvent. Three mil wet films were cast from the mixed components which dried hard in two hours and had a Sward hardness of 10 in 24 hours.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
above oligomer
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
126.4 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexamethylenediisocyanate
Reactant of Route 2
Reactant of Route 2
Hexamethylenediisocyanate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Hexamethylenediisocyanate
Reactant of Route 4
Reactant of Route 4
Hexamethylenediisocyanate
Reactant of Route 5
Reactant of Route 5
Hexamethylenediisocyanate
Reactant of Route 6
Reactant of Route 6
Hexamethylenediisocyanate

Citations

For This Compound
1,600
Citations
A Rashno, RM Damabi, S Ahmadi… - Journal of Reinforced …, 2014 - journals.sagepub.com
In this study, we investigated the physical, mechanical, and thermal properties of polypropylene/old corrugated container fibers and polypropylene/poplar fiber composites, which were …
Number of citations: 11 journals.sagepub.com
NN Smirnova, KV Kandeev, TA Bykova… - Russian chemical …, 2006 - Springer
The temperature dependences of the heat capacity of partially crystalline linear polyurethanes based on 1,6-hexamethylenediisocyanate with butane-1,4-diol and hexane-1,6-diol were …
Number of citations: 4 link.springer.com
C Zhang, J Hu, X Li, Y Wu, J Han - The Journal of Physical …, 2014 - ACS Publications
In this study, the hydrogen-bonding interactions of three widely used diisocyanate-based hard-segment (HS) models in polyurethane, 2,4-toluenediisocyanate–methanol (2,4-TDI-MeOH…
Number of citations: 40 pubs.acs.org
J Mráz, Š Boušková - Chemico-biological interactions, 1999 - Elsevier
Diisocyanates, reactive compounds used in plastics industry and potent occupational allergens, readily bind to proteins both in vitro and in vivo, however, the pattern of adducts with …
Number of citations: 32 www.sciencedirect.com
G Skarping, M Dalene, L Mathiasson - Journal of Chromatography A, 1988 - Elsevier
A capillary gas chromatographic method was developed for the analysis of complex air mixtures of 1,6-hexamethylenediisocyanate, 1,6-hexamethyleneaminoisocyanate and 1,6-…
Number of citations: 24 www.sciencedirect.com
Y Cao, H Li, N Qin, G Zhu - Chinese Journal of Chemical Engineering, 2015 - Elsevier
… Hexamethylenediisocyanate (HDI) as one of the most important aliphatic isocyanates [1], [2], [3] is traditionally synthesized using phosgene as the starting material, which has the …
Number of citations: 13 www.sciencedirect.com
LM Sugralina, IE Rozhkovoy, LK Salkeeva… - ХАБАРШЫСЫ, 2016 - rmebrk.kz
The present work is devoted to the research of possibility of bicyclic bisureas fragments inclusion in polyurethane polymer structure and, as a consequence, improvement of mechanical …
Number of citations: 3 rmebrk.kz
SM Rappoport - National technical information service report No. AD-A, 1981 - apps.dtic.mil
A preliminary evaluation of a new air sampling and analytical procedure for 1, 6-hexamethylenediisocyanate HDI is given. Airborne HDI is trapped by drawing air through a filter which …
Number of citations: 3 apps.dtic.mil
AV Wisnewski, J Kanyo, J Asher, JA Goodrich… - Xenobiotica, 2018 - Taylor & Francis
Hexamethylenediisocyanate (HDI) is a widely used aliphatic diisocyanate and a well-recognized cause of occupational asthma. 2. “Self” molecules (peptides/proteins) in the lower …
Number of citations: 6 www.tandfonline.com
G Skarping, MD Dalene, H Tinnerberg - Analyst, 1994 - pubs.rsc.org
… The Swedish TLVs are 35 pg m-3 for hexamethylenediisocyanate (HDI) and 46 pg m-3 for isophoronediisocyanate (IPDI). HDI and IPDI are normally used as adducts and are pre-…
Number of citations: 21 pubs.rsc.org

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